2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenyl groups and a thioether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl groups and the acetamide moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the triazine ring can produce partially or fully reduced triazine derivatives.
Scientific Research Applications
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new therapeutic agents, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The triazine ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are still ongoing .
Comparison with Similar Compounds
Similar Compounds
5,6-diphenyl-1,2,4-triazine: A precursor in the synthesis of the target compound.
2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide: A related compound with a similar structure but lacking the acetamide moiety.
2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate: Another derivative of the triazine ring with different functional groups.
Uniqueness
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is unique due to its combination of a triazine ring, phenyl groups, and a thioether linkage to an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c28-20(24-19-14-8-3-9-15-19)16-29-23-25-21(17-10-4-1-5-11-17)22(26-27-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBLQOXFUDAIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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